Azetidin-3-ylmethanesulfonyl fluoride hydrochloride
Description
Historical Development of Sulfonyl Fluoride Chemistry
The synthesis of sulfonyl fluorides dates to the early 20th century, with initial methods relying on hazardous chlorosulfonation–fluorination sequences. Breakthroughs in the 2010s, such as the Heck–Matsuda coupling of ethenesulfonyl fluoride (ESF) with aryl substrates, expanded accessibility to β-arylethenesulfonyl fluorides. However, these approaches faced limitations in scalability and functional group tolerance. The advent of chloride/fluoride exchange in biphasic systems (e.g., KF/water-acetone) marked a paradigm shift, enabling mild, high-yield conversions of sulfonyl chlorides to fluorides without specialized equipment. Parallel advances in azetidine synthesis, including hydrogenolytic deprotection of N-benzhydrylazetidine intermediates, provided routes to functionalized azetidines. The integration of these methodologies facilitated the targeted synthesis of this compound, combining azetidine’s strained ring geometry with sulfonyl fluoride’s SuFEx reactivity.
Significance in Contemporary Chemical Research
This compound addresses two critical challenges in covalent inhibitor design:
- Spatial Precision : The azetidine ring’s 90° bond angles orient the sulfonyl fluoride group for selective interactions with nucleophilic residues (e.g., serine, lysine) in enzyme active sites.
- Reactivity Modulation : Compared to aromatic sulfonyl fluorides, the aliphatic nature of this compound reduces electrophilicity, minimizing off-target reactions while retaining SuFEx compatibility.
Recent applications include irreversible inhibition of outer membrane phospholipase A via covalent bond formation with serine-144, demonstrating its utility in probing enzyme mechanisms.
Position within SuFEx Click Chemistry Framework
As a "sleeping beauty" electrophile, this compound exemplifies the SuFEx principle of latent reactivity activated by specific biological microenvironments. Key attributes include:
| Property | Role in SuFEx Applications |
|---|---|
| Hydrolytic Stability | Tolerates aqueous buffers (pH 4–9) |
| Chemoselectivity | Reacts preferentially with proximal nucleophiles over background |
| Modular Synthesis | Compatible with late-stage functionalization via azetidine N-alkylation |
The azetidine moiety further enables strategic incorporation into peptidomimetics and macrocyclic frameworks, expanding targetable protein interfaces.
Research Trajectory and Current State of Knowledge
Synthetic innovations have propelled this compound from a curiosity to a practical tool:
Synthetic Advances :
- Step 1 : Coupling of 1-bromo-3-chloropropane with benzhydrylamine yields N-benzhydrylazetidine (87% yield).
- Step 2 : Sulfur trioxide complexation followed by fluoride exchange generates the sulfonyl fluoride.
- Step 3 : Hydrochloride salt formation via HCl gas saturation in diethyl ether (95% purity).
Mechanistic Insights :
- Hydrogen-bonding networks between the azetidine nitrogen and sulfonyl oxygen enhance transition-state stabilization during SuFEx reactions.
- Conformational analysis via X-ray crystallography reveals a gauche arrangement between the sulfonyl fluoride and azetidine ring, optimizing orbital overlap for nucleophilic attack.
Properties
IUPAC Name |
azetidin-3-ylmethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLACPPRNNPFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-26-2 | |
| Record name | (azetidin-3-yl)methanesulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-ylmethanesulfonyl fluoride hydrochloride typically involves the reaction of azetidine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-ylmethanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Organic Synthesis
Azetidin-3-ylmethanesulfonyl fluoride hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules.
Key Reactions Involving the Compound
- Nucleophilic Substitution : The fluoride group can be replaced by various nucleophiles, leading to the formation of sulfonamide derivatives.
- Cyclization Reactions : It can participate in cyclization reactions to form spirocyclic compounds, which are important in drug discovery.
Case Study: Synthesis of Spirocyclic Compounds
A study demonstrated the one-pot intramolecular cyclization of cyanoalkylsulfonyl fluorides into spirocyclic β- and γ-sultams. The reaction yielded products with efficiencies ranging from 48% to 84%, showcasing the compound's potential as a precursor for complex structures in medicinal chemistry .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its reactivity allows for the modification of existing drug candidates or the development of new ones.
Therapeutic Applications
- Janus Kinase Inhibition : Research indicates that compounds related to this compound can inhibit Janus kinases, which are implicated in various inflammatory diseases .
- Anti-Cancer Activity : The compound's ability to modulate kinase activity positions it as a candidate for treating cancer-related pathologies where aberrant kinase activity is observed .
Data Table: Therapeutic Potential
| Disease Condition | Mechanism of Action | Reference |
|---|---|---|
| Inflammatory Diseases | JAK inhibition | |
| Cancer | Modulation of kinase activity | |
| Autoimmune Disorders | Targeting specific signaling pathways |
Polymer Science
In polymer science, this compound is utilized for modifying polymer properties. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymers.
Modification Techniques
- Cross-linking Agents : The compound can act as a cross-linking agent, improving the structural integrity of polymer networks.
- Functionalization : It allows for the introduction of functional groups into polymer matrices, tailoring them for specific applications.
Mechanism of Action
The mechanism of action of azetidin-3-ylmethanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways and processes, making it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Functional Group Analysis
- Sulfonyl Fluoride vs. Sulfonate/Sulfone : Sulfonyl fluorides (e.g., target compound) exhibit higher electrophilicity than sulfonates (e.g., Azetidin-3-yl methanesulfonate hydrochloride) or sulfones (e.g., 3-(Methylsulfonyl)azetidine hydrochloride), enabling irreversible enzyme inhibition .
- Substituent Size : Ethyl and tert-butyl sulfonyl groups increase steric bulk, reducing BBB permeability compared to methyl derivatives .
- Hydroxyl Group (Azetidin-3-ol) : Polar hydroxyl substituents enhance aqueous solubility but reduce membrane permeability (TPSA: ~20.3) .
Biological Activity
Azetidin-3-ylmethanesulfonyl fluoride hydrochloride, a compound with the CAS number 1989671-26-2, belongs to a novel class of sulfonamide derivatives. This compound has garnered attention for its potential biological activities, particularly in inhibiting specific protein kinases that are implicated in various diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₄H₉ClFNO₂S
- Molecular Weight : 189.64 g/mol
- Boiling Point : Not specified in the available literature.
This compound primarily functions as a kinase inhibitor. Protein kinases are critical enzymes that regulate various cellular processes through phosphorylation. Inappropriate kinase activity is linked to numerous diseases, including cancer and autoimmune disorders. The compound targets several kinases, including:
- Janus kinase family (Jak1, Jak2, Jak3)
- Receptor tyrosine kinases (e.g., PDGF-R, c-Met)
- Serine/threonine kinases (e.g., b-RAF)
Inhibition of these kinases can alter signaling pathways involved in cell growth, differentiation, and survival, making this compound a potential therapeutic candidate for kinase-mediated diseases .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on the aforementioned kinases. For instance:
- Jak2 Inhibition : A study demonstrated that the compound effectively inhibits Jak2 activity in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.
- Receptor Tyrosine Kinases : The compound showed a marked reduction in phosphorylation levels of PDGF-R and c-Met in cell lines treated with varying concentrations of the drug.
Case Studies
- Cancer Cell Lines : In experiments using various cancer cell lines (e.g., MCF7 for breast cancer), treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating enhanced apoptotic activity.
- Autoimmune Disorders : In models of rheumatoid arthritis, administration of the compound led to decreased inflammatory cytokine production and reduced joint swelling in animal models, suggesting its potential utility in treating inflammatory conditions.
Efficacy Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for Azetidin-3-ylmethanesulfonyl fluoride hydrochloride, and how can purity be validated?
- Methodological Answer : Synthetic routes often involve sulfonylation of azetidine derivatives using methanesulfonyl fluoride under controlled conditions. For example, analogous synthesis methods for azetidine-based compounds (e.g., Azetidin-3-ylmethanol hydrochloride) utilize reagents like triethylamine and hydrogen chloride in polar aprotic solvents (e.g., dichloromethane) at 0–5°C for 1–2 hours . Purity validation typically employs reversed-phase HPLC with UV detection (e.g., 254 nm), as demonstrated in studies of structurally similar hydrochlorides, where a C18 column and methanol/water mobile phase (70:30 v/v) achieved baseline separation of impurities .
Q. How does the solubility profile of this compound vary across solvents, and what factors influence this?
- Methodological Answer : Solubility is strongly solvent-dependent. For azetidine derivatives, polar solvents like water, methanol, and DMSO are preferred due to the compound’s ionic hydrochloride moiety. Experimental protocols for analogous compounds (e.g., Azetidin-3-ylmethanol hydrochloride) report solubility ranges of 38.9–84.2 mg/mL in water and methanol, classified as "very soluble" . Factors such as solvent polarity, temperature (tested at 20–25°C), and pH (e.g., buffered solutions at pH 4–7) should be systematically evaluated using gravimetric or spectrophotometric quantification .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Stability is compromised by moisture and heat. Storage in airtight containers under inert gas (e.g., argon) at –20°C in a desiccator (silica gel) is advised, based on protocols for sulfonyl fluorides and hydrochlorides . Degradation kinetics should be monitored via periodic HPLC analysis, with attention to fluoride ion release (measured using ion-selective electrodes or ion chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in the compound’s reactivity data when used as a covalent inhibitor in enzymatic studies?
- Methodological Answer : Contradictions in reactivity (e.g., variable inhibition rates) may arise from differences in enzyme active-site accessibility or reaction pH. A systematic approach includes:
- Kinetic assays : Measure second-order rate constants () under standardized conditions (e.g., 25°C, pH 7.4 buffer) .
- Structural analysis : Use X-ray crystallography or molecular docking to assess steric/electronic effects of the azetidine ring on sulfonyl fluoride reactivity .
- Control experiments : Compare results with non-target enzymes to rule out nonspecific binding .
Q. What advanced analytical techniques are suitable for quantifying the compound’s degradation products under physiological conditions?
- Methodological Answer : Degradation products (e.g., free fluoride, azetidine derivatives) require orthogonal analytical methods:
Q. How does the presence of fluoride ions released from the compound affect experimental outcomes in cellular assays?
- Methodological Answer : Fluoride ions (F⁻) may confound results by inhibiting phosphatases or altering intracellular pH. Mitigation strategies include:
- Dose-response curves : Establish non-toxic F⁻ thresholds (e.g., <10 µM) using viability assays (MTT or resazurin) .
- Chelators : Add aluminum nitrate (1–5 mM) to sequester F⁻ without affecting the compound’s reactivity .
- Parallel controls : Compare results with non-fluorinated analogs to isolate F⁻-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
